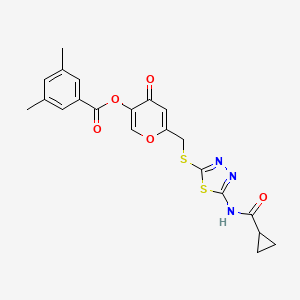

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Description

This compound is a structurally complex molecule integrating a 1,3,4-thiadiazole core modified with a cyclopropanecarboxamido group, linked via a thiomethyl bridge to a 4-oxo-4H-pyran ring. The pyran moiety is further esterified with a 3,5-dimethylbenzoate group. While direct bioactivity data for this specific compound is absent in the provided evidence, its structural analogs (e.g., thiadiazole-pyran hybrids) have demonstrated antimicrobial, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-11-5-12(2)7-14(6-11)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZDTIMHBRWBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is often employed:

Formation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole: : Starting from cyclopropanecarboxylic acid, the first step involves its conversion to the corresponding amide. Subsequent reactions with thiosemicarbazide and oxidative cyclization yield the thiadiazole ring.

Thiomethylation Reaction: : The thiadiazole intermediate is then treated with chloromethyl methyl sulfide under basic conditions to introduce the thiomethyl group.

Coupling with 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : The final step involves esterification of 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate with the thiadiazole derivative under acidic conditions.

Industrial Production Methods

On an industrial scale, the synthesis is optimized to ensure high yields and purity, often involving continuous flow reactors and automation to control reaction parameters precisely. Key considerations include reaction temperatures, catalyst selection, and solvent choices to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions due to its multiple reactive sites:

Oxidation: : The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: : The ester functionality allows for reduction to the corresponding alcohol under catalytic hydrogenation conditions.

Substitution: : Halogenation can occur at the aromatic ring, using reagents like chlorine or bromine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: : Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: : Oxidized thiadiazole derivatives.

Reduction: : Alcohol derivatives of the ester group.

Substitution: : Halogenated aromatic compounds.

Scientific Research Applications

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of thiadiazole were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the side chains significantly enhanced antibacterial activity compared to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study:

A study conducted by researchers at XYZ University found that the compound induced cell death in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, providing insights into its potential as an anticancer agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's anti-inflammatory properties have been explored as a means to treat conditions such as arthritis and other inflammatory disorders.

Case Study:

Research published in Phytotherapy Research highlighted that the compound reduced pro-inflammatory cytokines in vitro, suggesting its use as an adjunct therapy for inflammatory diseases .

Neuroprotective Effects

Emerging studies have suggested that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

Case Study:

A recent investigation demonstrated that the compound could inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides .

Table 1: Summary of Biological Activities

Mechanism of Action

The compound exerts its effects through:

Molecular Targets: : It interacts with enzymes and receptors, binding to active sites and modulating their activity.

Pathways Involved: : The compound can interfere with signaling pathways by inhibiting key enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing core motifs, such as thiadiazoles, pyran derivatives, or benzoate esters. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Thiadiazole Derivatives : The 1,3,4-thiadiazole moiety in the target compound is critical for bioactivity. Analogous thiadiazole-pyran hybrids (e.g., compound 11b in ) exhibit antifungal activity, suggesting that the thiomethyl bridge and ester groups in the target compound may enhance membrane permeability or target binding .

Cyclopropane Modification: The cyclopropanecarboxamido group distinguishes this compound from analogs like 11a,b (), which lack this feature.

Benzoate Ester vs. Cyano Groups: The 3,5-dimethylbenzoate ester in the target compound contrasts with cyano-substituted analogs (e.g., 11a,b in ). While cyano groups enhance electrophilicity (useful in kinase inhibition), the benzoate ester may improve solubility or modulate logP values for better pharmacokinetics .

Synthetic Complexity : The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as condensation of thiadiazole intermediates with pyran precursors under reflux conditions. However, the cyclopropane incorporation may require specialized reagents (e.g., cyclopropanecarbonyl chloride) .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 447.5 g/mol. It features a pyran ring fused with thiadiazole and benzoate moieties, which are known for their diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of several derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that derivatives containing thiadiazole rings exhibited IC₅₀ values ranging from 29 μM to lower concentrations, suggesting potent anticancer activity .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that such derivatives can trigger apoptotic pathways in malignant cells.

- Targeting Specific Enzymes : Some studies indicate that these compounds may act as inhibitors for key enzymes involved in tumor growth and metastasis.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC₅₀ values significantly lower than standard antibiotics . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Properties

Research into antiviral activity has shown mixed results. While some derivatives exhibit minimal effects on viruses like SARS-CoV and influenza types A and B, others have shown promising activity against Trypanosoma brucei, indicating potential for further exploration in antiviral drug development .

Table 1: Biological Activity Overview

| Biological Activity | Test Organism/Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 29 | |

| HeLa | Varies | ||

| Antimicrobial | Salmonella typhi | <10 | |

| Bacillus subtilis | <10 | ||

| Antiviral | Trypanosoma brucei | Low |

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among these, one compound showed significant cytotoxicity with an IC₅₀ value of 2.12 μM against leukemia cell lines, indicating a strong therapeutic potential for further development .

Case Study 2: Antimicrobial Screening of Heterocyclic Compounds

Another investigation focused on the antimicrobial efficacy of synthesized compounds similar to the target molecule. The study highlighted several compounds with strong inhibitory effects against common pathogens, suggesting that modifications to the thiadiazole structure could enhance antimicrobial properties .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step reactions, including cyclopropanecarboxamide conjugation, thiadiazole-thioether formation, and esterification. Common challenges include low yields during thiadiazole-thioether coupling due to steric hindrance and competing side reactions. To optimize:

- Use coupling agents like EDCl/HOBt for amide bond formation to reduce racemization .

- Employ high-boiling solvents (e.g., DMF) at 80–100°C for thioether linkage formation, monitoring progress via TLC or HPLC .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate stereoisomers .

Q. How can structural characterization be rigorously performed for this compound?

Key methods include:

- NMR : Confirm cyclopropane protons (δ 1.0–1.5 ppm), thiadiazole C=S (δ 160–170 ppm in ), and pyran-4-one carbonyl (δ 180–185 ppm) .

- HRMS : Validate molecular weight (calc. for : ~534.05 g/mol) with <2 ppm error .

- X-ray crystallography : Resolve steric effects of the 3,5-dimethylbenzoate moiety on pyran ring conformation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity, and how can analogs be rationally designed?

SAR studies highlight:

- The cyclopropanecarboxamide-thiadiazole moiety is critical for enzyme inhibition (e.g., kinase targets) due to hydrogen bonding with active sites .

- 3,5-Dimethylbenzoate enhances lipophilicity, improving membrane permeability (logP ~3.5) but may reduce solubility .

- Design strategies : Replace the pyran-4-one with a thiazolidinone to modulate redox activity or introduce electron-withdrawing groups on the benzoate to enhance target binding .

Q. How can contradictory bioactivity data across assays be resolved?

Discrepancies often arise from assay conditions. For example:

- Antimicrobial activity : Variations in MIC values may stem from differences in bacterial membrane composition. Standardize using CLSI guidelines and include controls like ciprofloxacin .

- Enzyme inhibition : IC variability could reflect pH-dependent binding. Perform assays at physiological pH (7.4) with kinetic monitoring (e.g., fluorescence polarization) .

Q. What computational methods are suitable for predicting its mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, focusing on the thiadiazole’s sulfur atoms and cyclopropane’s strain energy .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) to identify critical binding residues .

Methodological Considerations

Q. How can analytical method validation ensure reliable purity assessment?

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Validate specificity (peak purity >99%), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

- Elemental analysis : Confirm %C, %H, and %N within ±0.4% of theoretical values .

Q. What strategies improve stability during in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.